(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBISKFFTGWVRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643777 | |
| Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-36-0 | |
| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spirocyclic Amine-Ether Intermediate
The 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl fragment is generally synthesized through multi-step cyclization reactions involving:
- Formation of the spirocyclic ring system by intramolecular cyclization of appropriate amino alcohol precursors.
- Protection/deprotection steps to maintain functional group integrity.
- Methylation or alkylation to introduce the methylene linker for subsequent coupling.
Preparation of the Halogenated Benzophenone Core
The benzophenone core bearing 4-bromo-2-fluoro substituents is prepared by:
- Friedel-Crafts acylation of the corresponding halogenated benzene derivatives.
- Selective halogenation or fluorination steps to install the bromo and fluoro groups at the desired positions.
- Purification to ensure regioselectivity and high purity.
Coupling of the Spirocyclic Moiety to the Benzophenone
The key step involves linking the spirocyclic amine-ether to the benzophenone core, which can be achieved by:
- Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or amidation under continuous flow or batch conditions.
- Use of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) to facilitate the coupling.
- Solvent systems typically include mixtures of 1,4-dioxane and water to optimize solubility and reaction rates.
- Catalysts such as BrettPhos Pd G4 precatalyst or Pd(OAc)2 with appropriate ligands are employed to enhance selectivity and yield.
Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent System | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclic intermediate synthesis | Amino alcohol precursors, base | Organic solvents | 80-120 °C | 70-85 | Multi-step, requires purification |
| Benzophenone core formation | Friedel-Crafts reagents, halogen sources | Organic solvents | 50-100 °C | 75-90 | Regioselective halogenation critical |
| Pd-catalyzed coupling | BrettPhos Pd G4, K3PO4 or Cs2CO3 | 1,4-dioxane/H2O mixtures | 120-150 °C | 50-80 | Continuous flow or batch; 30 min to 1 h |
Continuous Flow Synthesis Approach
Recent advances include modular continuous flow synthesis, which offers:
- Enhanced control over reaction parameters.
- Improved safety and scalability.
- Efficient palladium-catalyzed amidation or amination steps with rapid reaction times (~30 min).
- Use of syringe pumps to deliver reagents and catalysts precisely.
- Post-reaction purification by flash chromatography.
This method has been demonstrated for related benzophenone derivatives and can be adapted for the target compound to improve reproducibility and yield.
Research Findings and Optimization
- The choice of base and solvent ratio significantly affects the coupling efficiency; K3PO4 in 1,4-dioxane/water (1:1) has shown optimal results.
- Ligand and catalyst selection (e.g., BrettPhos Pd G4) is crucial for chemoselectivity, especially in substrates with multiple halogens.
- Temperature control (120-150 °C) balances reaction rate and minimizes decomposition.
- Continuous flow methods reduce reaction times and improve scalability compared to traditional batch synthesis.
- Purification typically involves flash chromatography to isolate the pure product.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Catalyst | BrettPhos Pd G4 (5 mol %) | High selectivity and yield |
| Base | K3PO4 or Cs2CO3 (2 equiv) | Facilitates coupling, improves yield |
| Solvent | 1,4-Dioxane/H2O (1:1) | Enhances solubility and reaction rate |
| Temperature | 120-150 °C | Balances kinetics and stability |
| Reaction Time | 30 min to 1 hour | Efficient conversion |
| Purification | Flash chromatography | High purity product |
| Synthesis Mode | Continuous flow or batch | Scalability and reproducibility |
Chemical Reactions Analysis
Types of Reactions
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets. The presence of the spirocyclic structure and the bromine and fluorine atoms allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of spirocyclic methanones with variations in substituent positions and halogens. Key analogues include:
Key Observations:
- Halogen Effects: The presence of bromine (Br) increases molecular weight and lipophilicity compared to non-brominated analogues like the 3-fluorophenyl derivative .
- Substituent Position : The 4-bromo-2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 3-fluorophenyl or unsubstituted phenyl groups .
Biological Activity
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and therapeutics.
Chemical Structure and Properties
The molecular formula for the compound is , and it possesses a unique structure that includes a spirocyclic moiety and various functional groups. The presence of the 1,4-dioxa and aza-spiro structures contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 379.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Preliminary studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI) , similar to other compounds in its class. SSRIs work by blocking the reabsorption of serotonin in the brain, thereby increasing serotonin levels which can improve mood and anxiety symptoms.
Pharmacological Effects
- Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant effects, potentially due to its action on serotonin transporters.
- Anxiolytic Properties : Evidence suggests that it may also possess anxiolytic (anxiety-reducing) effects, making it a candidate for further investigation in anxiety disorders.
- Neuroprotective Effects : Some studies have indicated that similar compounds exhibit neuroprotective properties, which may be relevant for neurodegenerative diseases.
Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft, confirming its role as an SSRI.
Study 2: Anxiolytic Effects
In another research study, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in the open arms of the maze, suggesting reduced anxiety levels.
Safety Profile and Toxicity
The safety profile of this compound appears favorable based on available data from similar compounds within its class. Toxicity assessments indicate low acute toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety profile.
Applications in Research
Due to its unique structure and biological properties, this compound has potential applications in:
- Pharmacological Research : As a tool to study serotonin-related pathways.
- Drug Development : Potential lead for new antidepressants or anxiolytics.
- Neuroscience Studies : Investigating neuroprotective mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone, and how can intermediates be purified?
- Methodology :
- Step 1 : React 1,4-dioxa-8-azaspiro[4.5]decane with a substituted benzoyl chloride (e.g., 4-bromo-2-fluorobenzoyl chloride) in anhydrous dichloromethane (DCM) under argon. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 2 : Purify intermediates via column chromatography (silica gel, DCM/methanol gradients) or recrystallization from ethanol/water mixtures .
- Validation : Confirm product purity using HRMS (e.g., m/z [M+H]+ observed at 435.2654 vs. calculated 435.2642) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
- Methodology :
- Data Collection : Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) with high-resolution (<1.0 Å) single-crystal data. Prioritize synchrotron sources for weak scatterers like bromine .
- Validation : Check for hydrogen bonding (e.g., O–H⋯O interactions) and torsional angles (e.g., C–C–C–F) to confirm stereochemistry .
- Software : WinGX or ORTEP-3 for graphical representation and validation of thermal ellipsoids .
Q. What spectroscopic techniques are critical for characterizing this compound’s substituent effects?
- Methodology :
- NMR : Analyze and NMR to detect electronic effects from bromine and fluorine substituents. Compare chemical shifts with analogs (e.g., 4-fluorophenyl vs. 4-bromophenyl) .
- IR : Identify carbonyl (C=O) stretching frequencies (~1680 cm) and spirocyclic ether vibrations (~1100 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified halogens (e.g., Cl instead of Br) or spirocyclic moieties (e.g., 1,3-diazaspiro[4.5]decane) .
- Biological Testing : Use in vitro assays (e.g., anti-melanoma activity in metastatic cell lines) to correlate substituent electronegativity with potency. EC values can be modeled via QSAR .
- Data Table :
| Substituent (R) | EC (μM) | LogP |
|---|---|---|
| 4-Bromo-2-fluoro | 0.12 | 3.8 |
| 4-Chloro-2-fluoro | 0.18 | 3.5 |
| 2,4-Difluoro | 0.25 | 2.9 |
Q. What computational strategies reconcile discrepancies between predicted and experimental pharmacokinetic properties?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., σ2 receptors). Compare binding poses with experimental IC values .
- ADME Prediction : Apply PISTACHIO or REAXYS databases to predict metabolic stability. Refine models using experimental HPLC-MS data on hepatic microsome stability .
Q. How can ring puckering analysis enhance understanding of the spirocyclic moiety’s conformational flexibility?
- Methodology :
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from X-ray coordinates. Compare with similar spiro compounds (e.g., 1,3-diazaspiro[4.5]decane derivatives) to identify steric constraints .
- Dynamic Analysis : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for ring inversion .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic vs. computational bond lengths?
- Methodology :
- Validation : Cross-check X-ray-derived bond lengths (e.g., C–F = 1.357 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects .
- Software : Use SIR97 for least-squares refinement of thermal parameters to minimize model bias .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
